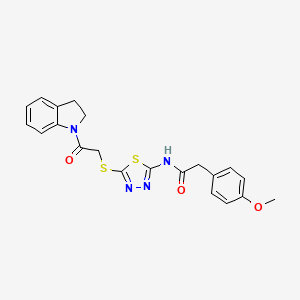
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamides were synthesized through a cyclocondensation reaction. This process involved the reaction of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)acetohydrazide with thiolactic acid .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In the second study, the novel acetamide derivatives were characterized by LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis. These techniques provided detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamide derivatives are crucial for the formation of the desired products with potential anticancer properties. The cyclocondensation reaction mentioned in the first study is a key step that leads to the formation of the thiazolidine ring, which is a common feature in both sets of compounds . The second study does not detail the specific chemical reactions but mentions a linear synthesis approach, indicating a stepwise construction of the molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined by their molecular structure. The presence of the thiazolidine ring, oxadiazole moiety, and substituted phenyl groups suggest that these compounds would exhibit a range of physical and chemical behaviors, including solubility, melting points, and reactivity. The specific properties were not detailed in the abstracts provided, but such characteristics are typically influenced by the functional groups and overall molecular architecture of the compounds .
Anticancer Properties Analysis
The second study evaluated the synthesized acetamide derivatives for their in vitro anticancer activity against three different human leukemic cell lines: PANC-1, HepG2, and MCF7. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 values of 4.6μM and 2.2μM, respectively. Another compound was moderately cytotoxic on MCF7 with an IC50 of 15.5μM. These findings indicate the potential of these compounds as anticancer agents, with the possibility of further optimization for enhanced efficacy .
Applications De Recherche Scientifique
Anticancer Activity
The pharmacophore hybridization approach, involving 1,3,4-thiadiazole and other related moieties, has been widely used for the design of drug-like small molecules with anticancer properties. A cost-effective synthesis strategy for novel non-condensed pyrazoline-bearing hybrid molecules has shown potential in vitro anticancer activity, highlighting the therapeutic promise of these compounds in cancer treatment (Yushyn, Holota, & Lesyk, 2022).
Antibacterial and Antifungal Applications
Compounds synthesized with the indolin-1-yl and 1,3,4-thiadiazol moieties have been evaluated for their antibacterial and antifungal activities. Studies show that certain derivatives exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as therapeutic agents in treating infections (Debnath & Ganguly, 2015).
Antioxidant Properties
Research on N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds, which share structural similarities with the queried compound, has demonstrated antioxidant properties. These findings support the exploration of such compounds in developing treatments that require antioxidant activity (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anticonvulsant Evaluation
The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to the compound of interest, have shown significant anticonvulsant activity. This suggests potential applications in developing treatments for epilepsy and other seizure disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Structural and Biological Analysis
The synthesis of derivatives of 1,3,4-thiadiazole, including compounds structurally related to the queried chemical, has facilitated the exploration of their antimicrobial properties. These studies contribute to a deeper understanding of the structural requisites for biological activity and offer a foundation for the design of new antimicrobial agents (Ameen & Qasir, 2017).
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-16-8-6-14(7-9-16)12-18(26)22-20-23-24-21(30-20)29-13-19(27)25-11-10-15-4-2-3-5-17(15)25/h2-9H,10-13H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXJQYQYXZWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

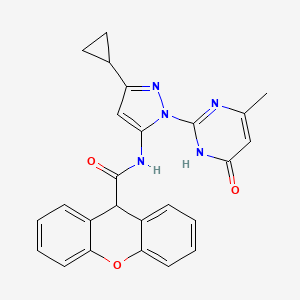
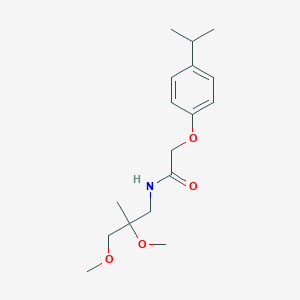
![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)
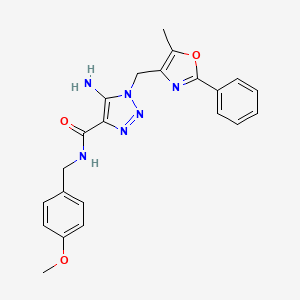
![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)
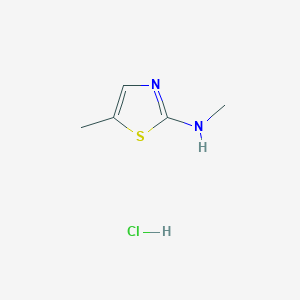
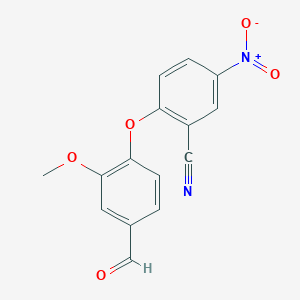
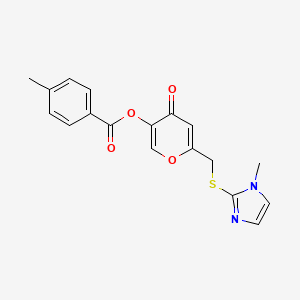
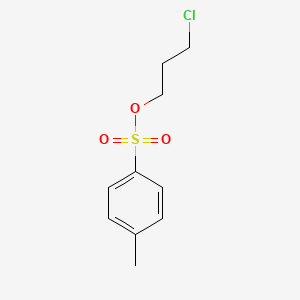
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)
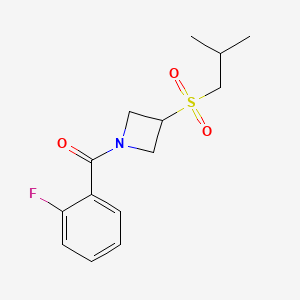
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)